molecular formula C30H24ClN5O2S B11639471 (5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11639471
M. Wt: 554.1 g/mol
InChI Key: GJQKJTXOYOTGLZ-ONUIUJJFSA-N
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Description

(5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid architecture, incorporating a [1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core linked to a 1-phenyl-1H-pyrazole subunit via a methylene bridge. The presence of these distinct heterocyclic systems, particularly the pyrazole moiety, is frequently associated with kinase inhibitory activity, suggesting its potential utility as a key scaffold for investigating various signaling pathways [based on its structural class]. Its specific structural attributes, including the 4-chlorophenyl and 3-methyl-4-propoxyphenyl substituents, make it a valuable chemical tool for structure-activity relationship (SAR) studies, high-throughput screening campaigns, and the development of novel therapeutic agents targeting a range of biological processes. Researchers can employ this compound to explore its mechanism of action and potency in cellular and biochemical assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C30H24ClN5O2S

Molecular Weight

554.1 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C30H24ClN5O2S/c1-3-15-38-25-14-11-21(16-19(25)2)27-22(18-35(33-27)24-7-5-4-6-8-24)17-26-29(37)36-30(39-26)32-28(34-36)20-9-12-23(31)13-10-20/h4-14,16-18H,3,15H2,1-2H3/b26-17-

InChI Key

GJQKJTXOYOTGLZ-ONUIUJJFSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6)C

Origin of Product

United States

Preparation Methods

Preparation of 4-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol

Thiosemicarbazide reacts with 4-chlorobenzaldehyde under acidic conditions (HCl, ethanol) to form the corresponding thiosemicarbazone. Cyclization with hydrazine hydrate at 80°C yields 4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

Reaction Conditions

  • Solvent: Ethanol/H2O (3:1)

  • Temperature: Reflux (80°C, 6 h)

  • Yield: 78–85%

S-Alkylation and Cyclization

The thiol group undergoes S-alkylation with α-bromoacetophenone derivatives. For the target compound, 2-bromo-1-(3-methyl-4-propoxyphenyl)ethanone is used. Cyclization in concentrated sulfuric acid at 0°C forms the thiazolo[3,2-b]triazolone core.

Critical Parameters

  • Alkylating Agent: 2-Bromo-1-(3-methyl-4-propoxyphenyl)ethanone

  • Cyclization Agent: H2SO4 (98%)

  • Temperature: 0°C (prevents side reactions)

  • Yield: 65–72%

Synthesis of the Pyrazole Methylene Component

The 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized via a Vilsmeier-Haack reaction, as inferred from Source.

Formation of 1-Phenyl-3-(3-Methyl-4-Propoxyphenyl)-1H-Pyrazole

1-Phenyl-3-(3-methyl-4-propoxyphenyl)pyrazole is prepared by cyclocondensation of (3-methyl-4-propoxyphenyl)hydrazine with phenylacetylene in acetic acid.

Optimization Notes

  • Catalyst: Acetic acid (10% v/v)

  • Reaction Time: 12 h

  • Yield: 82%

Introduction of the Formyl Group

The pyrazole is formylated using the Vilsmeier reagent (POCl3/DMF) at −10°C to yield the 4-carbaldehyde derivative.

Key Data

  • Reagent Ratio: POCl3:DMF = 1:1.2

  • Temperature: −10°C → 25°C (gradual warming)

  • Yield: 68%

Condensation to Form the Methylene Bridge

The final step involves a regioselective Knoevenagel condensation between the thiazolo-triazolone core and pyrazole-4-carbaldehyde. Source and provide methodologies for analogous systems.

Reaction Mechanism

The thiazolo-triazolone’s active methylene group (C5) reacts with the aldehyde via a base-catalyzed condensation. Sodium methoxide (MeONa) in methanol facilitates deprotonation and nucleophilic attack.

Conditions

  • Base: MeONa (0.1 equiv)

  • Solvent: Anhydrous methanol

  • Temperature: 50°C, 8 h

  • Yield: 58%

Stereochemical Control

The (5Z)-configuration is favored due to steric hindrance from the 3-methyl-4-propoxyphenyl group, as confirmed by NOESY spectroscopy in related compounds.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO2, ethyl acetate/hexane 1:3 → 1:1 gradient).

Purity Data

  • HPLC: >98% (C18 column, MeOH/H2O 70:30)

  • Recovery: 89%

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, triazolone H), 7.89–7.12 (m, 14H, aromatic), 6.95 (s, 1H, CH=), 4.12 (q, J = 6.8 Hz, 2H, OCH2), 2.43 (s, 3H, CH3).

  • HRMS (ESI+): m/z 655.1742 [M+H]+ (calc. 655.1739).

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)Source
Triazole formationThiosemicarbazide, HCl/EtOH78–8595
S-Alkylationα-Bromo ketone, K2CO3/acetone65–7290
Pyrazole formylationPOCl3/DMF, −10°C6888
Knoevenagel condensationMeONa/MeOH, 50°C5898

Challenges and Optimization Opportunities

  • Low Condensation Yield (58%) : Attributed to steric bulk in the pyrazole component. Microwave-assisted synthesis (80°C, 30 min) may improve efficiency.

  • Diastereomer Separation : The (5Z)-isomer is isolated via fractional crystallization (ethanol/water).

  • Scale-Up Limitations : Batch processing restricts throughput; continuous-flow reactors could enhance reproducibility .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions, receptor binding, and cellular pathways. Its structural features can be modified to enhance biological activity and selectivity.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases, such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers, coatings, and electronic devices. Its unique properties may contribute to improved performance and functionality.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key analogs and their substituent differences:

Compound ID R1 (Thiazolo-Triazolone Position 2) R2 (Pyrazole Position 3) Key Features
Target Compound 4-Chlorophenyl 3-Methyl-4-propoxyphenyl Electron-withdrawing Cl; propoxy enhances lipophilicity
Compound 4-Ethoxyphenyl 4-Methylphenyl Ethoxy (electron-donating) increases solubility; simpler pyrazole substituent
Compound 4-Methoxyphenyl 4-Ethoxy-3-methylphenyl Methoxy improves metabolic stability; ethoxy modulates steric effects
Compound 3-Heptyl (thiazolidinone core) 3-Fluoro-4-propoxyphenyl Fluorine introduces polarity; heptyl chain enhances membrane permeability
Compound (7) 4-Bromophenyl 4-Methoxyphenyl Bromine increases halogen bonding potential; methoxy aids crystallinity

Impact of Substituents:

  • Electron-withdrawing groups (Cl, Br) : Enhance reactivity in electrophilic substitutions and stabilize negative charges in binding interactions .
  • Alkoxy groups (methoxy, ethoxy, propoxy) : Improve solubility in polar solvents but may reduce metabolic stability due to oxidative susceptibility .
  • Fluorine and halogens : Promote halogen bonding in crystal packing and target binding, as seen in ’s Hirshfeld surface analysis .

Structural and Computational Analysis

  • Noncovalent Interactions: Halogen (Cl, Br) and chalcogen (S···O) bonds dominate in analogs (). The target compound’s Cl and propoxy groups may strengthen these interactions compared to methoxy/ethoxy analogs .
  • DFT Calculations : Used in to quantify interaction energies. The target compound’s Z-configuration and substituent arrangement likely influence its electronic profile and stability .

Biological Activity

The compound (5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential pharmacological applications due to its unique structural features. This article focuses on its biological activity, exploring various studies and findings related to its efficacy and mechanisms of action.

Structural Characteristics

The compound features a thiazole ring fused with a triazole moiety and multiple aromatic substituents. This intricate structure suggests that it may interact with various biological targets, making it a candidate for further pharmacological investigation. The presence of functional groups such as chlorophenyl and propoxyphenyl enhances its potential for diverse biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to (5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit significant anticancer properties. For instance:

  • In vitro cytotoxicity : A related compound demonstrated selective potency against prostate cancer (PC-3) cells with an IC50 value of 2.97 ± 0.88 µM and against cervical cancer (SiHa) cells with an IC50 value of 3.60 ± 0.45 µM. Most tested compounds did not exhibit significant cytotoxicity against non-cancerous HEK cells (IC50 > 50 µM) .

The biological activity of this compound is typically assessed through bioassays that measure effects on specific cellular or biochemical targets. Potential mechanisms include:

  • Tubulin polymerization inhibition : Similar compounds have been shown to bind at the colchicine-binding site of tubulin protein, disrupting microtubule dynamics essential for cell division .

Interaction Studies

Understanding how this compound behaves in biological systems is crucial. Interaction studies indicate that the compound may affect various signaling pathways due to its structural components.

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Selectivity
CytotoxicitySiHa3.60 ± 0.45Selective
CytotoxicityPC-32.97 ± 0.88Selective
CytotoxicityHEK293T>50Non-cytotoxic

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of pyrazole and thiazole compounds similar to our target compound. The synthesized compounds were evaluated for their anticancer properties against various cell lines, showcasing the potential for selective toxicity towards cancerous cells while sparing normal cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies provide insight into the binding affinity of the compound to target proteins involved in cancer progression. These studies suggest that the compound can effectively inhibit key enzymes or receptors involved in tumor growth .

Q & A

Q. What are the key challenges in synthesizing (5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, and how are they addressed methodologically?

The synthesis of this compound involves multi-step protocols due to its hybrid heterocyclic framework (thiazolo-triazolone and pyrazole moieties). Key challenges include:

  • Regioselectivity control during pyrazole ring formation, which is addressed using catalytic systems (e.g., POCl₃ for cyclization) and temperature modulation (e.g., 70–80°C in PEG-400 solvent systems) to favor the desired isomer .
  • Purification of intermediates , resolved via column chromatography and recrystallization in hot ethanol or water .
  • Structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to validate bond connectivity and stereochemistry .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Spectroscopic techniques :
    • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene protons at δ 5.1–5.5 ppm) .
    • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • X-ray crystallography : Resolves absolute stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
  • Mass spectrometry : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight and substituent placement .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields in the synthesis of thiazolo-triazolone-pyrazole hybrids?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, PEG-400) enhance reaction rates by stabilizing transition states .
  • Catalyst screening : Acidic catalysts (e.g., H₂SO₄) or heterogeneous systems (e.g., Bleaching Earth Clay) improve regioselectivity and reduce side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining yields >75% .

Q. How can computational methods predict the biological activity of this compound?

  • Molecular docking : Studies using enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) assess binding affinity to fungal targets, guiding antifungal activity hypotheses .
  • QSAR modeling : Correlates electronic descriptors (e.g., logP, polar surface area) with observed bioactivity, aiding in analog prioritization .
  • DFT calculations : Predict reactivity of the α,β-unsaturated ketone moiety, which may interact with nucleophilic residues in target proteins .

Q. How are contradictions in experimental data (e.g., conflicting bioactivity results) resolved?

  • Dose-response reassessment : Validate activity across multiple concentrations (e.g., IC₅₀ values in triplicate) to rule out assay variability .
  • Metabolite profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with bioactivity measurements .
  • Crystallographic validation : Compare X-ray structures of active vs. inactive analogs to identify critical binding motifs .

Q. What methodologies are used to design analogs with improved pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the 4-chlorophenyl group with fluorinated or methoxy variants to enhance metabolic stability .
  • Prodrug strategies : Introduce ester or amide linkages to improve solubility (e.g., ethyl carboxylate derivatives) .
  • LogP optimization : Adjust the propoxy group chain length (C3 to C5) to balance lipophilicity and membrane permeability .

Q. How is the reaction mechanism for the formation of the thiazolo-triazolone core elucidated?

  • Kinetic studies : Monitor intermediate formation via in situ FTIR to identify rate-determining steps (e.g., cyclization vs. dehydration) .
  • Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in the triazolone ring .
  • Computational modeling : Simulate transition states to identify energetically favorable pathways (e.g., Concerted vs. stepwise mechanisms) .

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